molecular formula C12H8ClIN2O2S B12477337 N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide CAS No. 469901-74-4

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide

Cat. No.: B12477337
CAS No.: 469901-74-4
M. Wt: 406.63 g/mol
InChI Key: CTJCLDQXXIUXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a hydroxy group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide typically involves a multi-step process. One common method starts with the iodination of 3-hydroxybenzamide, followed by the introduction of the chlorothiophene moiety through a condensation reaction with 5-chlorothiophene-2-carbaldehyde. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methylideneamino]-4-hydroxybenzamide
  • N-[(5-chlorothiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide
  • 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Uniqueness

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide is unique due to the presence of the hydroxy and iodine substituents on the benzamide ring, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

469901-74-4

Molecular Formula

C12H8ClIN2O2S

Molecular Weight

406.63 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C12H8ClIN2O2S/c13-11-4-2-8(19-11)6-15-16-12(18)7-1-3-9(14)10(17)5-7/h1-6,17H,(H,16,18)

InChI Key

CTJCLDQXXIUXEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC2=CC=C(S2)Cl)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.